molecular formula C13H18N4O3S B2857678 3-((1-(Propylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034230-59-4

3-((1-(Propylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2857678
CAS No.: 2034230-59-4
M. Wt: 310.37
InChI Key: DSXPNTMGZKRELY-UHFFFAOYSA-N
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Description

“3-((1-(Propylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a synthetic compound. It is related to the class of compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a crucial area of research due to the biological and pharmaceutical importance of heterocyclic compounds. Enaminonitriles serve as key intermediates in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. For instance, the starting material "(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide" was used to synthesize a range of acrylonitrile derivatives through reactions with hydrazine hydrate, malononitrile, and others, leading to the formation of 3,5-diaminopyrazoles and enaminonitrile derivatives (Fadda et al., 2012).

Antimicrobial and Anticancer Activities

Compounds derived from or structurally related to "3-((1-(Propylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" have shown significant biological activities. For instance, novel pyrazole derivatives synthesized from amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile have displayed high antibacterial activities, indicating their potential as therapeutic agents (Mohamed et al., 2021). Additionally, pyrano[3,2-c]chromene derivatives have been evaluated for their in vitro anticancer activity, showing cell cycle arrest and apoptosis induction in various cancer cell lines, highlighting the therapeutic potential of these compounds (El-Agrody et al., 2020).

Green Chemistry Approaches

The field of green chemistry emphasizes the design of products and processes that minimize the use and generation of hazardous substances. A study reported the mechanochemical synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles using a grinding-induced, one-pot three-component reaction under solvent-free conditions, showcasing an eco-friendly approach to chemical synthesis (Saeed & Channar, 2017).

Properties

IUPAC Name

3-(1-propylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-2-8-21(18,19)17-7-3-4-11(10-17)20-13-12(9-14)15-5-6-16-13/h5-6,11H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXPNTMGZKRELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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